5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one
Vue d'ensemble
Description
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one is a heterocyclic compound that belongs to the indoloquinoline family This compound is characterized by its fused ring structure, which includes an indole moiety and a quinoline moiety
Applications De Recherche Scientifique
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit dna topoisomerase-i inhibitory activity .
Mode of Action
It’s worth noting that compounds with similar structures have shown to inhibit dna topoisomerase-i, an enzyme that alters the supercoiling of dna, which is crucial for dna replication and transcription .
Biochemical Pathways
If the compound acts as a dna topoisomerase-i inhibitor, it could potentially interfere with dna replication and transcription processes .
Result of Action
If the compound acts as a dna topoisomerase-i inhibitor, it could potentially lead to dna damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one involves the palladium-catalyzed regioselective intramolecular direct arylation of 3-indolecarboxamides. This method allows for the diastereospecific production of the compound under different reaction conditions . The reaction typically involves the use of N-(o-bromophenyl)-3-indolecarboxamides as starting materials, which undergo C-3 and C-2 arylations of the indole rings to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed intramolecular arylation method mentioned above can be adapted for large-scale synthesis
Analyse Des Réactions Chimiques
Types of Reactions
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the indole and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced indole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one: This compound is a brominated derivative of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one and shares similar structural features.
Spiro-indoline-3,3′-oxindoles: These compounds are structurally related and can be synthesized using similar palladium-catalyzed arylation methods.
Uniqueness
This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit DNA topoisomerase I sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Activité Biologique
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one is a heterocyclic compound known for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound features a fused ring structure combining indole and quinoline moieties. This unique structure contributes to its diverse biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Topoisomerase Inhibition : The compound has been identified as a potent inhibitor of DNA topoisomerase I. By stabilizing the topoisomerase I-DNA cleavable complex, it induces DNA damage and apoptosis in cancer cells . This mechanism is crucial for its anticancer properties.
- Kinase Inhibition : Research indicates that derivatives of this compound can selectively inhibit protein kinases such as DYRK1A and Haspin. For instance, certain substituted derivatives have shown enhanced selectivity and potency against these kinases, which are implicated in various diseases including cancer and neurological disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural modifications:
- Substituents : The presence of specific substituents on the indole and quinoline rings can enhance or diminish the compound's potency. For example, chloro groups at the 3-position and dimethylamino substituents at the 5- and 12-positions have been associated with increased activity against topoisomerase I .
- Selectivity : Variations in substituents also affect selectivity towards different kinases. For instance, compounds with a 10-chloro substitution exhibited strong DYRK1A inhibitory activity with IC50 values in the low nanomolar range .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell proliferation across various cell lines. The mechanism involves DNA intercalation and subsequent inhibition of topoisomerase II .
-
Kinase Inhibition : A study focusing on DYRK1A inhibitors demonstrated that certain derivatives of this compound exhibited significant selectivity against closely related kinases. The most potent derivative showed an IC50 value of 31 nM against DYRK1A while maintaining selectivity over other kinases .
Compound IC50 (nM) Selectivity 10-Chloro derivative 31 High 10-Iodo derivative 22 Moderate Parent compound >100 Low - Antimicrobial Effects : Some derivatives have shown promising antimicrobial activity against various pathogens. The mechanisms include disruption of bacterial DNA synthesis through intercalation .
Propriétés
IUPAC Name |
5,11-dihydroindolo[3,2-c]quinolin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c18-15-13-9-5-1-3-7-11(9)16-14(13)10-6-2-4-8-12(10)17-15/h1-8,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHVLPFHXHKOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382829 | |
Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18735-98-3 | |
Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one interact with its target and what are the downstream effects?
A: this compound derivatives have been identified as potent inhibitors of topoisomerase I []. These compounds act by stabilizing the topoisomerase I-DNA cleavable complex, ultimately leading to DNA damage and apoptosis, particularly in cancer cells [].
Q2: What are the key structural features and spectroscopic data associated with this compound?
A: this compound derivatives typically exhibit characteristic signals in NMR and mass spectrometry consistent with their structure. Specific spectroscopic data can vary based on the substitution pattern on the core structure. For detailed information on characterization, refer to the original research articles [, , ].
Q3: How does the structure of this compound influence its biological activity?
A: Structure-activity relationship (SAR) studies have demonstrated the importance of substituents on the this compound core for its topoisomerase I inhibitory activity and anticancer potency. For example, the presence of a chloro group at the 3-position and bis[2-(dimethylamino)ethyl] substituents at the 5- and 12-positions significantly enhances activity []. Additionally, variations in substituents on the indole and quinoline rings can impact the compound's selectivity and potency [].
Q4: What synthetic approaches are available for accessing this compound derivatives?
A4: Several synthetic strategies have been developed for the preparation of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones. These include:
- Copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade: This method utilizes 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides as starting materials and provides access to a diverse range of derivatives in high yields [].
- Palladium-catalyzed regioselective intramolecular direct arylation: This approach employs N-(o-bromophenyl)-3-indolecarboxamides as substrates and allows for the diastereospecific synthesis of spiro-indoline-3,3′-oxindoles and 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones [].
- Palladium-catalyzed dual C–H activation: This method utilizes N-phenyl-1H-indole-3-carboxamides as starting materials and enables the formation of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones via a dual C–H activation process [].
Q5: Have computational methods been employed to study this compound and its derivatives?
A: Yes, docking simulations have been utilized to investigate the binding mode of this compound derivatives within the topoisomerase I-DNA complex. This approach provides valuable insights for optimizing these compounds as topoisomerase I inhibitors [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.